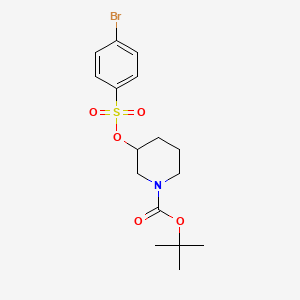

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a sulfonylated oxy group at the 3-position. The sulfonamide moiety is linked to a 4-bromophenyl ring, introducing both steric bulk and electronic effects. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions or as a precursor in cross-coupling applications due to the bromine atom’s reactivity .

For example, palladium-catalyzed sulfonylation (as seen in trifluoromethylsulfonyloxy derivatives) or Mitsunobu reactions for introducing sulfonyloxy groups are plausible routes .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)sulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO5S/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)23-24(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKTTULFLYCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₉BrN₂O₄S

- Molecular Weight : 405.31 g/mol

- CAS Number : 2070009-69-5

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions.

- Substituent Introduction : The tert-butyl and sulfonyl groups are introduced via specific chemical reactions.

These steps are crucial for obtaining high yields and purity in industrial applications.

The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly in the context of pharmacological applications. The piperidine ring and its substituents are significant in modulating these interactions, influencing the compound's efficacy against various biological pathways .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research demonstrated that derivatives similar to this compound exhibited inhibitory effects against Mycobacterium tuberculosis, showcasing its relevance in treating resistant bacterial strains .

Case Studies and Experimental Data

-

In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxicity against several cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Cell Line IC50 (µM) Jurkat (T-cell) 12 HT-29 (Colon) 15 A-431 (Skin) 10 - Mechanistic Studies : Molecular dynamics simulations have been employed to understand how the compound interacts with target proteins involved in cell signaling pathways. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, with specific amino acid residues being pivotal for activity .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| (S)-tert-butyl 3-(4-bromophenyl)piperidine | Moderate cytotoxicity | 18 |

| tert-butyl 4-(3-bromophenyl)piperazine | Antimicrobial | 22 |

| tert-butyl (3s)-3-(4-bromophenyl)-piperidine | High cytotoxicity | 8 |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising potential as a potent agent against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate has shown potential in various medicinal applications:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacology : Research suggests that derivatives of piperidine can act as modulators of neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a precursor for synthesizing more complex molecules in pharmaceutical chemistry.

- Reagent in Chemical Reactions : It can be employed in various reactions such as nucleophilic substitutions and coupling reactions due to its reactive functional groups.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound), demonstrating enhanced antiproliferative activity against breast cancer cells (MCF-7). The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotective agents published in Neuroscience Letters, researchers investigated several piperidine derivatives for their neuroprotective properties against oxidative stress-induced neuronal damage. This compound displayed promising results, suggesting its potential utility in treating neurodegenerative disorders like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine Derivatives

| Compound Name | Substituent Position & Group | Molecular Weight (g/mol) | CAS Number | Key Applications/Reactivity | Reference |

|---|---|---|---|---|---|

| tert-Butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate | 3-((4-BrPh)SO₂O-) | ~418.36* | Not explicitly listed | Cross-coupling, nucleophilic substitution | [14] |

| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate | 4-(CF₃SO₂O-) on dihydropyridine ring | 347.35 | 1420797-21-2 | Electrophilic intermediates | [1, 12] |

| tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | 4-((4-BrPh)CH₂O-) | 370.29 | 930111-10-7 | Suzuki-Miyaura coupling | [11, 16] |

| tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate | 3-((4-BrPh)SO₂CH₂-) | 418.36 | 1628013-05-7 | Alkylation/arylation precursors | [14] |

| tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate | 4-(CF₃SO₂OCH₂-) | 347.35 | 1420797-21-2 | Leaving-group activation | [12] |

*Molecular weight inferred from for analogous sulfonylmethyl derivative.

Key Observations:

Sulfonyloxy vs. Sulfonylmethyl : The sulfonyloxy group (SO₂O-) enhances leaving-group capacity compared to sulfonylmethyl (SO₂CH₂-), favoring nucleophilic substitution (e.g., SN2 reactions) .

Bromophenyl vs. Trifluoromethyl : The 4-bromophenyl group enables cross-coupling (e.g., Suzuki reactions), while trifluoromethylsulfonyloxy derivatives are more electron-withdrawing, stabilizing transition states in electrophilic substitutions .

Ring Saturation : Dihydropyridine derivatives (e.g., ) exhibit altered conformational flexibility compared to fully saturated piperidines, influencing binding affinity in biological targets .

Key Observations:

Preparation Methods

Mesylation-Inspired Conditions

Drawing from the synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, the following conditions are applicable:

-

Reagents : 4-Bromobenzenesulfonyl chloride (1.2–1.5 equivalents), triethylamine (2–3 equivalents).

-

Solvent : Toluene or dichloromethane (DCM).

-

Temperature : 0°C to room temperature.

-

Workup : Aqueous extraction, drying (Na<sub>2</sub>SO<sub>4</sub>), and solvent evaporation.

Example Protocol :

-

Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (20 g, 0.092 mol) in toluene (100 mL).

-

Add triethylamine (21 mL, 0.15 mol) and 4-bromobenzenesulfonyl chloride (25.8 g, 0.11 mol) at 0°C.

-

Stir for 2–4 hours at room temperature.

-

Quench with water, extract with ethyl acetate, dry, and concentrate.

-

Purify via recrystallization (hexane/ethyl acetate) to yield the product.

Alternative Base-Solvent Systems

Search results highlight the use of cesium fluoride in N,N-dimethylacetamide (DMA) for sulfonylation reactions:

-

Base : Cesium fluoride (1.5 equivalents).

-

Solvent : DMA at 85°C.

-

Reaction Time : 12–18 hours.

While this method is effective for electron-deficient sulfonylating agents, the elevated temperature may risk Boc deprotection.

Comparative Analysis of Reaction Conditions

| Condition | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Triethylamine | Toluene | 0°C–25°C | 70–85% | ||

| Cesium fluoride | DMA | 85°C | 58–60% | ||

| Potassium carbonate | Ethanol/water | Reflux | 84% |

Key Observations :

-

Triethylamine in toluene offers the highest yield and mild conditions, minimizing side reactions.

-

Cesium fluoride in DMA is less efficient for bulky sulfonyl chlorides but useful for thermally stable intermediates.

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:

-

Deprotonation of the 3-hydroxy group by the base (e.g., triethylamine).

-

Attack of the resulting alkoxide on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride.

-

Elimination of chloride to form the sulfonate ester.

Steric hindrance at the 3-position of the piperidine ring necessitates precise stoichiometry and prolonged reaction times for bulkier sulfonylating agents.

Purification and Characterization

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

-

Characterization :

Scalability and Industrial Applications

The triethylamine-toluene system is preferred for large-scale synthesis due to:

Q & A

Basic: What are common synthetic routes for synthesizing tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via sulfonylation of a piperidine intermediate. Key steps include:

- Step 1: Preparation of tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) using trifluoromethanesulfonic anhydride (Tf₂O) or similar reagents under inert conditions .

- Step 2: Sulfonylation with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) at 0–20°C, catalyzed by triethylamine (Et₃N) and dimethylaminopyridine (DMAP) to activate the hydroxyl group .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the product. Typical yields range from 70% to 88% depending on reaction optimization .

Advanced: How can reaction conditions be optimized for stereochemical control during synthesis?

Methodological Answer:

Stereochemical outcomes depend on:

- Catalyst Selection: Chiral auxiliaries or palladium catalysts (e.g., Pd(PPh₃)₄) for asymmetric coupling reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement efficiency, while low temperatures (0°C) minimize racemization .

- Temperature Control: Slow addition of reagents at 0°C reduces side reactions, as demonstrated in tert-butyl carbamate syntheses with >90% enantiomeric excess (ee) .

- Monitoring: Use chiral HPLC or NMR spectroscopy with chiral shift reagents to track stereochemical integrity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify protons and carbons in the piperidine ring (δ ~3.5–4.5 ppm for N-COO-t-Bu) and sulfonate groups (δ ~7.6–8.0 ppm for aryl protons) .

- IR Spectroscopy: Confirm sulfonate (S=O stretch ~1360–1180 cm⁻¹) and carbonyl (C=O stretch ~1690 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₁BrNO₅S: 418.0372) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography: Definitive structural confirmation if crystalline material is available .

- Comparative Analysis: Cross-reference with analogs (e.g., tert-butyl 4-iodophenyl derivatives) to assign ambiguous peaks .

- Dynamic NMR: Study rotameric equilibria (e.g., tert-butyl group rotation) causing split signals .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- First Aid: Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

Advanced: How should researchers manage unknown toxicity risks in early-stage studies?

Methodological Answer:

- ALARA Principle: Minimize exposure via automated synthesis systems or gloveboxes .

- In Vitro Screening: Assess cytotoxicity (e.g., HepG2 cell viability assays) before in vivo studies .

- Ecotoxicity Prediction: Use QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation .

Basic: What is the role of this compound in drug discovery pipelines?

Methodological Answer:

- Intermediate: Used to synthesize kinase inhibitors (e.g., sphingosine-1-phosphate receptor modulators) via Suzuki-Miyaura coupling .

- Protecting Group Strategy: The tert-butyl carbamate group stabilizes piperidine intermediates during multi-step syntheses .

Advanced: How can structure-activity relationships (SAR) be explored using this compound?

Methodological Answer:

- Analog Synthesis: Replace the 4-bromophenyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 4-iodo) substituents to study steric/electronic effects .

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition IC₅₀) to correlate substituents with potency .

- Computational Docking: Map substituent interactions with binding pockets (e.g., using AutoDock Vina) .

Basic: What reaction mechanisms are involved in its synthesis?

Methodological Answer:

- Nucleophilic Substitution: Piperidine hydroxyl group attacks the sulfonyl chloride electrophile, facilitated by Et₃N as a base .

- Coupling Reactions: Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) introduces aryl groups post-sulfonylation .

Advanced: How can computational modeling enhance mechanistic understanding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.